5-Fluoro-4-methoxypyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBVCRPSPSEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 4 Methoxypyrimidin 2 Amine
Established Synthetic Routes and Protocols
The synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine is typically achieved through carefully designed multi-step sequences that allow for the precise installation of the fluoro, methoxy (B1213986), and amine functionalities onto the pyrimidine (B1678525) core.
Multi-step Synthesis from Precursor Molecules
A common and logical approach to synthesizing substituted pyrimidines involves the sequential modification of a pre-existing, functionalized pyrimidine ring. One such established pathway begins with a suitable precursor like 5-Fluorouracil or its derivatives. A key strategy involves nucleophilic aromatic substitution (NAS) on a di-halogenated pyrimidine intermediate.
A well-documented precursor for this type of synthesis is 2,4-Dichloro-5-fluoropyrimidine . sigmaaldrich.com This intermediate provides two reactive sites (at C2 and C4) where nucleophiles can be introduced in a controlled, stepwise manner. The differential reactivity of the two chlorine atoms allows for regioselective substitution, which is paramount for obtaining the desired isomer. The synthesis proceeds by first introducing the methoxy group, followed by the amine group.
Key Reaction Steps and Intermediates
The synthesis starting from 2,4-Dichloro-5-fluoropyrimidine illustrates a classic example of controlling regiochemistry. sigmaaldrich.com
Selective Methoxylation: The first step is the regioselective substitution of one chlorine atom with a methoxy group. The chlorine at position 4 is generally more reactive towards nucleophilic attack than the chlorine at position 2. This reaction is typically carried out using sodium methoxide (B1231860) in methanol. The product of this step is the key intermediate, 2-Chloro-5-fluoro-4-methoxypyrimidine .
Amination: The remaining chlorine atom at the C2 position is then displaced by an amino group. This is achieved by treating the 2-Chloro-5-fluoro-4-methoxypyrimidine intermediate with ammonia (B1221849) (often in the form of aqueous or alcoholic ammonia). This nucleophilic substitution reaction yields the final target compound, This compound .
This sequential substitution strategy is highly effective for ensuring the correct placement of the methoxy and amine groups on the pyrimidine ring.
| Step | Reactant | Reagent(s) | Key Intermediate | Product |
| 1 | 2,4-Dichloro-5-fluoropyrimidine | Sodium Methoxide (NaOMe) / Methanol | - | 2-Chloro-5-fluoro-4-methoxypyrimidine |
| 2 | 2-Chloro-5-fluoro-4-methoxypyrimidine | Ammonia (NH₃) | - | This compound |
This table outlines the key steps in a common synthetic route.
A related, though distinct, synthetic route has been documented for the synthesis of 2-hydroxy-4-amino-5-fluoropyrimidine . google.com This process starts with 2-methoxy-5-fluorouracil , which is first chlorinated to yield 2-methoxy-4-chloro-5-fluoropyrimidine . google.com Subsequent amination gives 2-methoxy-4-amino-5-fluoropyrimidine , an isomer of the target compound. google.com While this specific patented method proceeds to hydrolyze the methoxy group, halting the synthesis after the amination step would yield the isomeric 2-methoxy-4-amino-5-fluoropyrimidine . google.com This highlights the importance of the starting material's substitution pattern in determining the final product's structure.
Novel and Greener Synthetic Approaches
In line with the principles of green chemistry, efforts in modern organic synthesis focus on developing more efficient and environmentally benign methods. researchgate.netheteroletters.org This includes the use of catalytic systems and the optimization of reaction conditions to improve yields and reduce waste.
Catalytic Methods in Synthesis
While the traditional synthesis of This compound relies on stoichiometric reagents, catalytic methods are being explored for the synthesis of related pyrimidine derivatives. For instance, palladium catalysts are often used to facilitate coupling reactions for introducing substituents onto heterocyclic rings. In a related context, the Suzuki coupling reaction, catalyzed by palladium(II) acetate, has been used to form C-C bonds at the C4 position of a chlorofluoropyrimidine. sigmaaldrich.com While not a direct synthesis of the title compound, this demonstrates the potential for using transition-metal catalysis to functionalize pyrimidine intermediates.
Multicomponent reactions (MCRs), often aided by catalysts, represent another green synthetic strategy. The Biginelli reaction, for example, is a classic MCR for synthesizing dihydropyrimidines and can be promoted by catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). heteroletters.orgrsc.org Adapting such one-pot strategies to highly substituted pyrimidines like This compound is an ongoing area of research.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and energy consumption. Key parameters for the synthesis of substituted pyrimidines include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like DMF or THF are often favored as they can enhance the solubility of reactants and facilitate nucleophilic substitution reactions.
Temperature Control: Many reactions in pyrimidine synthesis are temperature-sensitive. For instance, fluorination and subsequent substitution reactions may require heating to proceed efficiently, but excessive temperatures can lead to decomposition. A typical range for these transformations is 60–80°C.
Stoichiometry: Precise control over the molar ratios of reactants is essential, especially in multi-step syntheses, to avoid the formation of undesired byproducts.
Green Techniques: Novel techniques such as microwave irradiation and mechanochemical methods (grindstone technology) have been shown to accelerate reaction times, improve yields, and reduce or eliminate the need for solvents in the synthesis of other heterocyclic compounds, including pyrimidines. researchgate.netheteroletters.org
| Parameter | Conventional Method | Greener Alternative | Rationale |
| Energy Source | Conventional heating (oil bath) | Microwave Irradiation | Shorter reaction times, improved yields researchgate.net |
| Solvent | Organic solvents (e.g., Toluene, THF) | Solvent-free (Grindstone) / Green Solvents (e.g., Water, Ethanol) | Reduced waste and environmental impact researchgate.netheteroletters.org |
| Catalysis | Stoichiometric reagents | Catalytic amounts (e.g., Pd catalysts, CAN) | Increased efficiency, atom economy rsc.org |
This table compares conventional and greener approaches to pyrimidine synthesis.
Chemical Transformations and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution. scispace.com However, the strategic placement of activating groups can facilitate such reactions under specific conditions.
Functionalization at Unsubstituted Positions
The only unsubstituted carbon on the pyrimidine ring of 5-Fluoro-4-methoxypyrimidin-2-amine is at the C-6 position. The combined directing effects of the C-2 amino and C-4 methoxy (B1213986) groups would theoretically activate this position towards electrophilic attack. However, the strong deactivating effect of the adjacent C-5 fluorine atom significantly increases the activation energy for substitution at C-6. Consequently, electrophilic aromatic substitution reactions directly on the C-6 position of this specific scaffold are not commonly reported in the literature, as other reaction pathways are generally more favorable.
Reactivity of Amine and Methoxy Groups
The exocyclic amino and methoxy groups are the primary sites of reactivity under electrophilic conditions. The 2-amino group, being a primary amine, can readily react with a variety of electrophiles. These reactions include acylation, sulfonylation, and alkylation to form corresponding amides, sulfonamides, and secondary or tertiary amines. These transformations are fundamental for incorporating the pyrimidine core into larger molecular frameworks. The nitrogen atoms within the pyrimidine ring can also undergo electrophilic attack, such as alkylation, to form quaternary pyrimidinium salts, which can further alter the ring's reactivity.
Nucleophilic Substitution Reactions and Rearrangements
Nucleophilic substitution is a predominant reaction pathway for functionalizing electron-deficient heterocyclic systems like pyrimidines. scispace.com
Substitution at C-4 and C-2 Positions
The C-4 position of this compound is particularly susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group at this position, activated by the ring nitrogens and the C-5 fluorine, is a competent leaving group. It can be displaced by a wide array of nucleophiles. For instance, treatment with various primary and secondary amines leads to the formation of N-substituted-5-fluoro-4-aminopyrimidin-2-amine derivatives. Similarly, reaction with thiols can introduce sulfur-based functionalities at the C-4 position.
A patent describes a process where a related compound, 2-methoxy-4-chloro-5-fluoropyrimidine, undergoes amination with aqueous ammonia (B1221849) to produce 2-methoxy-4-amino-5-fluoropyrimidine. google.com This highlights the facility of nucleophilic substitution at the C-4 position. Subsequently, the methoxy group at C-2 can be hydrolyzed under acidic conditions to a hydroxyl group, demonstrating that substitution is also possible at the C-2 position, albeit under different conditions. google.com
| Position | Leaving Group | Nucleophile | Product Type | Reference |
| C-4 | Methoxy (-OCH₃) | Amines (R-NH₂) | 4-Amino-pyrimidines | google.com |
| C-4 | Methoxy (-OCH₃) | Thiols (R-SH) | 4-Thio-pyrimidines | |
| C-2 | Methoxy (-OCH₃) | H₂O (acidic) | 2-Hydroxypyrimidines | google.com |
Intramolecular Cyclization Reactions
The functional groups on this compound can be elaborated and then induced to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. mdpi.com For example, a substituent introduced at the C-4 position via nucleophilic substitution can possess a functional group that subsequently reacts with the C-2 amino group or a ring nitrogen. This strategy is a powerful tool for constructing bicyclic systems like pyrimido[4,5-d]pyrimidines or imidazo[1,2-a]pyrimidines. rsc.orgnih.gov The specific nature of the cyclization depends on the length and reactivity of the tether connecting the two reacting moieties. mdpi.com
Formation of Complex Heterocyclic Systems via Condensation Reactions
The 2-amino group of this compound serves as a key nucleophilic handle in condensation reactions with bifunctional electrophiles to construct more complex, fused heterocyclic ring systems. This approach is a cornerstone of heterocyclic chemistry. thieme-connect.de
For example, condensation of a 4-aminopyrimidine (B60600) with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a new pyrimidine ring fused to the original, yielding a pyrimido[4,5-d]pyrimidine (B13093195) core. rsc.org A general mechanism involves the initial reaction of the exocyclic amino group with one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the aromatic fused system. rsc.org Research into the synthesis of 5-fluorocytosine (B48100) has utilized 5-fluoro-2-methoxypyrimidin-4-amine (B592671) as a key intermediate, which is formed through a cyclocondensation reaction between a fluoroenolate salt and O-methylisourea. researchgate.netresearchgate.net This demonstrates the utility of condensation reactions in building the initial pyrimidine ring itself, which can then be further elaborated.
| Reactant 1 | Reactant 2 (Example) | Resulting System | Reference |
| This compound | 1,3-Dicarbonyl compounds | Pyrimido[4,5-d]pyrimidines | rsc.org |
| Potassium-(Z)-2-cyano-2-fluoroethenolate | O-Methylisourea | 5-Fluoro-2-methoxypyrimidin-4-amine | researchgate.netresearchgate.net |
Development of Novel Analogues and Derivatives
This compound serves as a crucial building block in medicinal chemistry for the synthesis of more complex molecules. Its pyrimidine core is a common feature in molecules designed to interact with biological targets like enzymes and receptors. lshtm.ac.uk The strategic placement of the fluoro, methoxy, and amine groups provides distinct points for chemical modification, allowing for the systematic development of novel analogues and derivatives with tailored properties. Researchers exploit these features to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Structure-directed synthesis relies on a rational design approach where analogues of a lead compound are created to probe interactions with a specific biological target. The functional groups on the this compound scaffold—the C2-amine, the C4-methoxy group, and the C5-fluorine—offer multiple handles for targeted chemical modifications.
A primary strategy involves the modification of the exocyclic amino group at the C2 position. This group can undergo reactions with various electrophiles to form a diverse range of substituted pyrimidines. For instance, coupling with different aniline (B41778) derivatives can yield N-phenylpyrimidin-2-amine analogues, which have been investigated as kinase inhibitors. google.com
Another common approach is the substitution of the methoxy group at the C4 position. While the methoxy group itself can be important for activity, it can be replaced by other functionalities to alter the electronic and steric properties of the molecule. A patented method describes a sequence starting from a related compound, 2-methoxy-5-fluorouracil, which is first chlorinated at the C4 position using phosphorus oxychloride. google.com This C4-chloro intermediate is highly reactive and can be subsequently treated with ammonia to yield 2-methoxy-4-amino-5-fluoropyrimidine. google.com This intermediate can then undergo hydrolysis, for example with hydrochloric acid, to replace the methoxy group with a hydroxyl group, demonstrating a pathway to C4-modified analogues. google.com
Furthermore, the synthesis of various 2,4,5-trisubstituted pyrimidines highlights the versatility of the pyrimidine core in generating analogues. cardiff.ac.uk For example, Stille coupling has been used to introduce a vinyl substituent at the C5-position of a related pyrimidine, showcasing a method to modify this position. cardiff.ac.uk Research has also demonstrated the synthesis of a variety of 2-substituted-4-amino-5-fluoropyrimidines by reacting a fluorinated C3 building block with different amidine salts. nih.gov This method allows for the introduction of diverse alkyl and aryl groups at the C2 position with high yields. nih.govbeilstein-journals.org
The table below details examples of synthesized analogues, illustrating the structure-directed modifications.
| Analogue Class | Modification from Parent Scaffold | Key Reagents/Methodology | Resulting Compound Example |
|---|---|---|---|
| 2-Alkyl-5-fluoropyrimidine-4-amines | Variation at the C2 position with an alkyl group instead of an amine. | Cyclocondensation of potassium-(Z)-2-cyano-2-fluoroethenolate with acetamidine (B91507) hydrochloride. beilstein-journals.org | 5-Fluoro-2-methylpyrimidine-4-amine beilstein-journals.org |
| 2-(Chloromethyl)-5-fluoropyrimidine-4-amines | Introduction of a chloromethyl group at the C2 position. | Cyclocondensation using 2-chloroacetamidine hydrochloride. beilstein-journals.org | 2-(Chloromethyl)-5-fluoropyrimidine-4-amine beilstein-journals.org |
| 2-Aryl-5-fluoropyrimidine-4-amines | Introduction of various substituted aryl groups at the C2 position. | Cyclocondensation using substituted benzamidine (B55565) hydrochlorides. researchgate.net | 5-Fluoro-2-phenylpyrimidine-4-amine researchgate.net |
| C4-Hydroxyl Analogues | Replacement of the C4-methoxy group with a hydroxyl group. | Acid-catalyzed hydrolysis of the methoxy group. google.com | 2-amino-5-fluoropyrimidin-4-ol |
Combinatorial chemistry provides a powerful platform for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening. google.com The this compound scaffold is well-suited for such approaches due to its robust chemical nature and multiple points of diversification. The goal is to create a wide array of derivatives by systematically combining a set of core structures with various chemical building blocks.
The primary anchor for combinatorial derivatization is the C2-amino group. This nucleophilic site can be readily acylated or sulfonylated by reacting the parent pyrimidine with a library of diverse carboxylic acids, acid chlorides, or sulfonyl chlorides. This strategy allows for the parallel synthesis of a multitude of N-substituted amides and sulfonamides.
Another key strategy involves a multi-component synthesis approach. The synthesis of 4-amino-5-fluoropyrimidines from a fluorinated C3 building block and various amidine hydrochlorides is an example of a reaction that can be adapted for library generation. nih.gov By employing a diverse set of amidines in a parallel synthesis format, a library of C2-substituted pyrimidines can be efficiently constructed. Techniques such as microwave-assisted synthesis are often employed to accelerate these reactions and facilitate the rapid production of compound libraries. cardiff.ac.uk
While direct substitution at the C5-fluoro position is challenging, derivatization can be achieved by building the pyrimidine ring from precursors where the C5 substituent is already in place. For example, a library could be generated from a common intermediate like 5-bromo-2-chloropyrimidine, where the bromine and chlorine atoms can be sequentially and selectively replaced with different functionalities using various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic substitutions. cardiff.ac.uk This approach allows for systematic variation at multiple positions on the pyrimidine ring, leading to a highly diverse chemical library for screening against biological targets.
Molecular Interactions and Biological Activities Mechanistic Focus
In Vitro Studies of Enzyme Inhibition Mechanisms
Comprehensive searches for in vitro studies detailing the enzyme inhibition mechanisms of 5-Fluoro-4-methoxypyrimidin-2-amine did not yield specific results.
Interaction with Kinase Enzymes (e.g., ERK Pathway-related Kinases)
There is no publicly available research detailing the interaction of this compound with kinase enzymes, including those related to the ERK pathway. The ERK (Extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, making it a common target for drug discovery. While many pyrimidine (B1678525) derivatives are known to be kinase inhibitors, no such activity has been documented for this specific compound.
Binding Site Analysis and Kinetic Characterization
Information regarding the binding site analysis and kinetic characterization of this compound with any enzyme is not available in the public scientific literature. Such studies are crucial for understanding the mode of action of a compound, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.
Receptor Binding and Ligand-Target Recognition Studies
No specific receptor binding or ligand-target recognition studies for this compound have been published.
Molecular Recognition Principles
Without experimental data, the principles of molecular recognition for this compound can only be hypothesized based on its structure. The pyrimidine core, amine, methoxy (B1213986), and fluoro substituents could potentially engage in hydrogen bonding, hydrophobic, and electrostatic interactions with a biological target. However, without confirmed targets, these remain theoretical.
Allosteric Modulation Investigations
There are no investigations available that explore the potential for this compound to act as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, offering a mechanism for more subtle regulation of biological activity.
Cellular Assays for Investigating Molecular Pathways (Excluding Therapeutic Efficacy)
No cellular assay data for this compound, which would elucidate its effects on specific molecular pathways, is publicly accessible. Such assays are fundamental in determining how a compound affects cellular signaling and function, independent of its potential therapeutic use.
Despite a comprehensive search for scientific literature, no specific research findings on the molecular interactions, biological activities, pathway modulation, or intracellular targets of the chemical compound This compound are currently available.
The requested article sections, "," including "Pathway Modulation without Phenotypic Outcomes" and "Investigation of Intracellular Targets," cannot be generated as there is no published research detailing these specific aspects for this compound.
Information available in the public domain is limited to chemical properties, supplier details, and general classifications. While the broader class of fluorinated pyrimidines has been a subject of extensive research in medicinal chemistry, leading to the development of various therapeutic agents, the specific biological functions and mechanisms of action for this compound have not been documented in accessible scientific literature.
Therefore, the creation of an article with the specified detailed outline and data tables is not feasible at this time due to the absence of foundational research data.
Structure Activity Relationship Sar Investigations Molecular Level
Impact of Substituent Modifications on Molecular Interactions
The substituents at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring are critical for molecular recognition and binding affinity. The electron-withdrawing fluorine atom at position 5 and the electron-donating methoxy (B1213986) group at position 4 create a distinct electronic profile, while the amine group at position 2 serves as a key hydrogen bonding participant.
The fluorine atom at the C5 position plays a multifaceted role in modulating the binding affinity of pyrimidine derivatives. Its high electronegativity and ability to form hydrogen bonds are significant contributors to molecular interactions.
Electronic Effects and Hydrogen Bonding : The electron-withdrawing nature of the fluorine atom influences the electronic distribution of the pyrimidine ring. Studies on related pyrimidine derivatives have shown that the hydrogen bonding capacity of fluorine can lead to higher affinity compared to other halogens like chlorine or bromine. mdpi.com In some instances, the introduction of a fluorine atom can be crucial for restoring or enhancing biological activity. For example, in a series of modified fluconazole (B54011) analogs, a fluorine substitution on the terminal aromatic ring was found to restore potent antifungal activity. nih.gov
Positional Importance : The position of the fluorine substituent is critical. Shifting a fluorine atom from the 5- to the 4-position in certain pyrimidine analogs has been reported to cause a significant reduction in activity, highlighting the positional sensitivity of this modification. In studies of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators, the differential effects of a fluoro substituent's position on binding affinity were also noted. nih.gov
Table 1: Impact of Halogen Substitution on Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Substituent at C5 | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4 | -F | α-glucosidase | 12.16 ± 0.12 | mdpi.com |
| Compound 6 | -Cl | α-glucosidase | 16.13 ± 0.11 | mdpi.com |
| Compound 9 | -Br | α-glucosidase | 19.11 ± 0.11 | mdpi.com |
Data from a study on pyrimidine derivatives highlighting the superior activity of the fluorine-substituted analog. mdpi.com
Direct Receptor Interaction : Docking studies on related pyrimidine-based ligands have revealed that methoxy groups can fit into specific pockets within a receptor's binding site. For instance, in mGluR5 allosteric modulators, methoxy groups were observed to coordinate in close proximity to key amino acid residues like serine 808 (S808). nih.gov
Enhancement of Affinity : The replacement of a methoxy group with a fluoromethoxy group has been shown to improve binding affinity in some contexts, suggesting that fine-tuning the electronic properties of this substituent can be a viable optimization strategy. nih.gov In other cases, analogs with a methoxy group demonstrated increased potency compared to those without any substitution at that position. nih.gov
The 2-amino group is a crucial feature, often acting as a hydrogen bond donor to establish a strong connection with the target protein. Modifications to this group or its replacement can drastically alter binding and activity.
Hinge Binding : In many kinase inhibitors, the 2,4-diaminopyrimidine (B92962) scaffold is a common motif where the amino groups form key hydrogen bonds with the "hinge" region of the kinase domain. nih.gov
Impact of Substitution : In a series of 2,4-diamino-pyrimidine anti-malarials, modifications were made by coupling various anilines to the pyrimidine core. Adding substituents to the terminal phenyl rings attached to the amine functionality significantly influenced both antimalarial activity and selectivity. For example, adding a para-fluoro substituent to a phenylurea moiety resulted in comparable activity but moderately improved selectivity. nih.gov
Conformational Analysis and Ligand-Receptor Docking Studies
Conformational analysis and molecular docking are computational techniques used to predict how a ligand like 5-Fluoro-4-methoxypyrimidin-2-amine binds to its receptor. These studies provide a three-dimensional view of the ligand-receptor complex, highlighting key interactions that stabilize the binding.
Binding Pose Prediction : Docking studies of pyrimidine derivatives frequently predict that the core ring structure establishes crucial interactions. For example, in the development of mGluR5 modulators, docking helped rationalize binding poses by showing how different substituents, like cyano or fluoro groups, could interact with specific residues such as S808 or T780. nih.gov
Confirmation of SAR Data : Molecular docking is often used to provide a structural basis for observed SAR trends. In a study of pyrimidine derivatives as antidiabetic agents, docking confirmed that the most active compound, which featured a fluorine substituent, exhibited a binding pattern similar to the standard drug, emphasizing the importance of a lipophilic, electron-withdrawing group for potent inhibition. mdpi.com
Conformational Flexibility : The conformation of the molecule is critical for fitting into the binding site. NMR coupling constants can be used to determine the preferred conformation of related molecules in solution. For instance, analysis of a fluorinated nucleoside analog showed it adopted a predominantly northern conformation, a switch attributed to the replacement of a ring heteroatom which altered steric and stereoelectronic effects. nih.gov It is likely that this compound adopts a relatively planar conformation, allowing its substituents to effectively engage with target residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can predict the activity of new compounds and guide the design of more potent molecules.
Model Development and Validation : For pyrimidine and uracil (B121893) derivatives, data-driven machine learning QSAR models have been developed to predict antiproliferative activity. These models are built using curated datasets and validated with newly synthesized compounds, showing good predictive power. nih.govresearchgate.net
Key Molecular Descriptors : QSAR analyses have identified several molecular properties that are key drivers of activity in pyrimidine derivatives. Lipophilicity (often expressed as CLogP) is frequently identified as a crucial factor. In one study on anti-malarial 2,4-diamino-pyrimidines, QSAR analysis pointed to lipophilicity as a primary driver for improved activity. nih.gov Similarly, a 2D-QSAR analysis of antiproliferative chalcones found that lipophilicity was the most important factor for increasing cytotoxicity. researchgate.net
Predictive Power : A well-built QSAR model can accurately predict the activity of novel compounds. For a series of newly synthesized 2,4,5-trisubstituted pyrimidines, a QSAR model predicted the pIC50 value of the most active compound with a difference of only 0.02 compared to its experimentally determined value. nih.gov
Table 2: Summary of QSAR Models for Pyrimidine Derivatives
| Compound Series | Biological Activity | Key Descriptor(s) | Model Statistics (q², r²) | Reference |
|---|---|---|---|---|
| Antiproliferative Chalcones | Cytotoxicity (MCF-7) | Lipophilicity (CLogP) | q² > 0.650, r² > 0.850 | researchgate.net |
| 2,4-Diamino-pyrimidines | Anti-malarial (Pf 3D7) | Lipophilicity | Not specified | nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | Antiproliferative (HeLa) | Not specified | q² = 0.803, r² = 0.836 | nih.gov |
This table summarizes key findings from various QSAR studies on pyrimidine-related scaffolds.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of organic molecules. epstem.net These methods can provide a deep understanding of the electronic structure and reactivity of 5-fluoro-4-methoxypyrimidin-2-amine.
DFT calculations can be employed to determine the optimized molecular geometry and electronic properties of this compound. The distribution of electron density, influenced by the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy (B1213986) and amine groups at the 4- and 2-positions respectively, creates a unique electronic environment. This arrangement of substituents results in a polarized pyrimidine (B1678525) ring system.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. epstem.net For substituted pyrimidines, these calculations help in understanding how different functional groups modulate the electronic character and, consequently, the reactivity of the molecule. researchgate.netbohrium.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. epstem.net
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Quantum chemical calculations can also be used to simulate various types of spectra, which can aid in the interpretation of experimental data. Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts in an NMR spectrum. arxiv.org Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. chemrxiv.org
These simulations are powerful tools for confirming the structure of a synthesized compound. For instance, theoretical ¹H and ¹³C NMR spectra would provide predicted chemical shifts for the protons and carbons in this compound, which could then be compared with experimental data for structural verification.
Table 2: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopy Type | Predicted Feature | Assignment |
| ¹H NMR | Singlet ~3.9 ppm | Methoxy protons (-OCH₃) |
| ¹H NMR | Singlet ~5.5 ppm | Amine protons (-NH₂) |
| ¹H NMR | Doublet ~8.0 ppm | Pyrimidine ring proton (H-6) |
| ¹³C NMR | ~55 ppm | Methoxy carbon |
| ¹³C NMR | ~150-160 ppm | Pyrimidine ring carbons |
| IR | ~3300-3500 cm⁻¹ | N-H stretching vibrations |
| IR | ~1600-1650 cm⁻¹ | C=N and C=C stretching vibrations |
| IR | ~1000-1100 cm⁻¹ | C-F stretching vibration |
Note: These are generalized predictions. Actual values would be obtained from specific quantum chemical simulations.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein. rsc.orgmdpi.com
MD simulations can provide detailed insights into the stability of a ligand-protein complex and the specific interactions that maintain binding. nih.gov For pyrimidine-based inhibitors, these simulations can reveal key hydrogen bonds and hydrophobic interactions within the active site of a target protein, such as a kinase. rsc.orgresearchgate.net For example, the nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors with residues in the hinge region of kinases. researchgate.net
The surrounding solvent, typically water in a biological system, plays a critical role in molecular recognition and binding. nih.govaps.org MD simulations explicitly model solvent molecules, allowing for the investigation of their effects on the stability of a compound-target complex. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the binding affinity. nih.gov Mixed-solvent MD simulations, which use a combination of water and organic probes, can be employed to identify binding hotspots on a protein's surface that might not be apparent from a static crystal structure. nih.gov
De Novo Design and Virtual Screening Approaches
Computational techniques are also at the forefront of discovering new drug candidates. De novo design and virtual screening are two such approaches that can leverage the chemical scaffold of this compound.
De novo design algorithms aim to build novel molecules with desired properties from scratch, often by assembling molecular fragments within the binding site of a target protein. researchgate.netiucr.org A substituted pyrimidine core, like that of this compound, can serve as a starting point for the design of new inhibitors. mdpi.com
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. ijfmr.comnih.govresearchgate.net Pyrimidine-focused libraries can be screened against various targets, such as kinases or other enzymes, to find potential hits. acs.orgnih.gov These hits can then be further optimized using the structural insights gained from docking and MD simulations.
Retrosynthetic Analysis through Computational Tools
The design of a synthetic route for a target molecule is a complex process that has traditionally relied on the intuition and expertise of chemists. However, the advent of computational tools has revolutionized this field by enabling a systematic and data-driven approach to retrosynthetic analysis. synthiaonline.com These tools leverage vast databases of chemical reactions and sophisticated algorithms to propose and evaluate potential synthetic pathways, thereby accelerating the discovery and optimization of syntheses for complex molecules like this compound. synthiaonline.com
Computational retrosynthesis begins by breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections." journalspress.com This process is guided by a combination of expert-coded chemical rules and machine learning models trained on extensive reaction datasets. sigmaaldrich.comrsc.org For a molecule such as this compound, a computational platform would analyze its structure—a substituted pyrimidine ring—and identify key bonds that are synthetically viable to break.
Several computational tools are available to assist chemists in this endeavor. These platforms vary in their underlying algorithms and the scope of their reaction databases, but all share the common goal of streamlining the process of synthetic route design. journalspress.com
Table 1: Overview of Selected Computational Retrosynthesis Tools
| Tool Name | Developer/Provider | Key Features | Underlying Principles |
| SYNTHIA™ | MilliporeSigma (Merck KGaA) | - Utilizes a vast database of expert-coded reaction rules.- Allows for customization of search parameters (e.g., cost, protecting groups).- Provides detailed information on reaction conditions and links to commercially available starting materials. sigmaaldrich.comsynthiaonline.com | Rule-based expert system combined with advanced algorithms to explore synthetic pathways. sigmaaldrich.com |
| Reaxys | Elsevier | - Integrates a massive chemical reaction and substance database.- Offers a retrosynthesis planning tool that suggests routes based on published literature. | Database-driven approach that leverages experimentally validated reactions. |
| SciFinder | Chemical Abstracts Service (CAS) | - Provides access to an extensive collection of chemical reactions and substances.- Features a retrosynthesis tool that proposes synthetic plans based on its comprehensive database. | Primarily a database search tool that identifies known transformations for specific structural motifs. |
| ReTReK | - | - A data-driven computer-aided synthesis planning (CASP) application.- Integrates retrosynthesis knowledge with machine learning, specifically using Monte Carlo tree search and graph convolutional networks. | AI-driven approach that learns from reaction data to predict and build synthetic routes. |
| SynFormer | - | - A sequence-to-sequence model based on the transformer architecture.- Tailored for SMILES representation of molecules to predict retrosynthetic reactions. | A deep learning model that treats retrosynthesis as a machine translation problem. rsc.org |
A hypothetical retrosynthetic analysis of this compound using a computational tool like SYNTHIA™ would likely proceed by identifying the most logical disconnections based on established pyrimidine synthesis strategies. The primary goal is to simplify the molecule into readily available building blocks. researchgate.net
The key structural features of the target molecule are the pyrimidine core, the fluorine atom at the C5 position, the methoxy group at C4, and the amino group at C2. A computational analysis would likely prioritize disconnections of the C-N and C-O bonds attached to the pyrimidine ring, as these are common strategies in heterocyclic chemistry.
One plausible retrosynthetic pathway would involve the construction of the pyrimidine ring from acyclic precursors. This is a common and powerful strategy for synthesizing substituted pyrimidines. nih.gov A computational tool would search its database for reactions that form a pyrimidine ring with the desired substitution pattern.
A likely disconnection strategy proposed by a computational tool is the C-N and C=N bond formations that constitute the pyrimidine ring. This leads back to a key intermediate, a β-fluoroenolate salt, and an amidine. nih.gov
Proposed Retrosynthetic Disconnection for this compound:
Table 2: Hypothetical Retrosynthetic Disconnections by a Computational Tool
| Disconnection | Precursors | Rationale for the Disconnection |
| Pyrimidine Ring Formation | Potassium (Z)-2-cyano-2-fluoroethenolate and Guanidine derivative (for the 2-amino group) | This is a known and efficient method for the synthesis of 4-amino-5-fluoropyrimidines from a common fluorinated building block. nih.gov Computational tools would identify this as a high-yielding and convergent approach. |
| C4-Methoxy Bond | 4-Chloro-5-fluoropyrimidin-2-amine and Sodium methoxide (B1231860) | Nucleophilic aromatic substitution (SNAr) is a classic and reliable method for introducing alkoxy groups onto an activated pyrimidine ring. The chloro group at C4 is a good leaving group, activated by the electron-withdrawing pyrimidine ring and the fluorine atom. |
| C2-Amino Bond | 2-Chloro-5-fluoro-4-methoxypyrimidine and Ammonia (B1221849) | Similar to the C4-methoxy bond formation, this disconnection relies on an SNAr reaction. The chloro group at C2 can be displaced by an amine. The regioselectivity of these substitutions can be a challenge, which computational tools can help to predict based on electronic effects and steric hindrance. |
The computational tool would further break down the precursors into simpler, commercially available starting materials. For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be synthesized from fluoroacetonitrile (B113751) and ethyl formate. nih.gov The tool would also evaluate the compatibility of functional groups in each step and suggest appropriate protecting group strategies if necessary.
Ultimately, the power of computational retrosynthesis lies in its ability to rapidly explore a vast chemical space of possible reactions and present the chemist with a ranked list of the most promising synthetic routes. synthiaonline.com This allows for more efficient and innovative approaches to the synthesis of target molecules like this compound.
Role As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Pyrimidine (B1678525) Derivatives
5-Fluoro-4-methoxypyrimidin-2-amine serves as a fundamental starting material in the synthesis of a variety of complex pyrimidine derivatives. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and the specific substitution pattern of this compound offers multiple reaction sites for further chemical transformations. researchgate.netresearchgate.net The electron-withdrawing nature of the fluorine at the 5-position and the electron-donating methoxy (B1213986) group at the 4-position create a polarized ring system, influencing its reactivity. The primary amine at the 2-position is a key functional group that can readily participate in various chemical reactions, including nucleophilic substitutions and couplings, to build more elaborate molecular architectures.
Use in the Preparation of Multi-Ring Heterocycles
A significant application of this compound is in the construction of multi-ring heterocyclic systems. These fused ring systems are of great interest in drug discovery. The pyrimidine ring of this compound can be used as a foundation for constructing other heterocyclic rings, leading to compounds like pyrazolo[3,4-d]pyrimidines and other fused systems. heteroletters.org For instance, derivatives of this compound can be used in reactions to form bicyclic structures, which are common motifs in biologically active molecules. A patent describes the synthesis of substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds, which are themselves intermediates for more complex, multi-ring structures. google.com
The synthesis often involves the reaction of the 2-amino group with a suitable partner that contains functionalities capable of cyclizing to form a new ring. The reactivity of the pyrimidine ring can be further modulated by its substituents, allowing for regioselective reactions to produce the desired multi-ring scaffold. wur.nl
Table 1: Examples of Complex Pyrimidine Derivatives Synthesized from Pyrimidine Intermediates
| Derivative Class | Core Structure | Significance |
| Pyrazolo[3,4-d]pyrimidines | Fused pyrazole (B372694) and pyrimidine rings | Found in kinase inhibitors and other therapeutic agents. heteroletters.org |
| Substituted anilino-pyrimidines | Pyrimidine ring linked to a substituted aniline (B41778) | Key intermediates for epidermal growth factor receptor (EGFR) inhibitors. google.com |
| Thiazolo[5,4-d]pyrimidines | Fused thiazole (B1198619) and pyrimidine rings | Investigated for various biological activities. |
Strategies for Incorporating the 5-Fluoro-4-methoxypyrimidine (B46176) Scaffold
Several synthetic strategies are employed to incorporate the 5-fluoro-4-methoxypyrimidine scaffold into larger molecules. A common approach involves leveraging the nucleophilicity of the 2-amino group. This group can react with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and activated halides, to form amides, sulfonamides, and substituted amines, respectively. researchgate.net
Another key strategy is the use of transition metal-catalyzed cross-coupling reactions. The pyrimidine ring can be functionalized with groups amenable to reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this starting material. For example, a related 2-chloro-5-fluoropyrimidine (B20137) can undergo such coupling reactions to introduce new substituents. amazonaws.com
The strategic manipulation of the substituents already present on the ring is also a viable approach. For instance, the methoxy group at the 4-position can potentially be converted to other functional groups, such as a hydroxyl or a leaving group, to enable further reactions at that position.
Applications in Material Science and Analytical Chemistry (Non-Biological)
While the primary focus of research on this compound has been in the life sciences, its chemical properties suggest potential applications in material science and analytical chemistry.
Role in Polymer Chemistry
The functional groups on this compound, particularly the primary amine, offer handles for its incorporation into polymer chains. It could potentially be used as a monomer or as a modifying agent to impart specific properties to a polymer. For example, the amine group could be used to initiate ring-opening polymerizations or to be grafted onto existing polymer backbones. The fluorine atom could also influence the properties of the resulting polymer, such as its thermal stability or hydrophobicity. However, specific examples of this compound being utilized in polymer chemistry are not extensively documented in publicly available research. Some suppliers of this chemical list "Polymer Supported Reagents" and "Organic Polymers" as related categories, suggesting a potential, albeit not explicitly detailed, role in this field. bldpharm.comfluorochem.co.uk
Development of Chemical Probes and Sensors
The structural features of this compound, including its heterocyclic nature and potential for hydrogen bonding, make it a candidate for the development of chemical probes and sensors. The pyrimidine core could be functionalized with fluorophores or other signaling moieties. The interaction of the resulting molecule with a specific analyte could lead to a detectable change in its optical or electrochemical properties. The fluorine atom could also be useful for ¹⁹F NMR-based sensing applications. Despite this potential, there is currently a lack of specific, published research demonstrating the use of this compound in the design and synthesis of chemical probes or sensors.
Contribution to Diversification of Chemical Libraries
This compound is a valuable tool for the diversification of chemical libraries used in high-throughput screening for drug discovery and other applications. researchgate.net By serving as a versatile building block, it allows for the rapid generation of a large number of structurally related yet distinct compounds. chemrxiv.org
The ability to perform a variety of chemical transformations at different positions on the pyrimidine ring enables the creation of libraries with diverse substitution patterns. This skeletal diversification is crucial for exploring a wider range of chemical space and increasing the probability of identifying molecules with desired properties. escholarship.org The use of such building blocks in combinatorial chemistry allows for the systematic modification of a core scaffold, leading to a library of compounds that can be screened for biological activity or other functions. researchgate.net The commercial availability of this compound and related pyrimidine building blocks facilitates their use in such library synthesis efforts. bldpharm.comchemscene.comsigmaaldrich.combldpharm.com
Table 2: Related Pyrimidine Building Blocks for Library Diversification
| Compound Name | CAS Number | Key Features |
| 5-Fluoro-2-methoxypyrimidin-4-amine (B592671) | 1993-63-1 | Isomer of the title compound, offering a different substitution pattern. chemscene.com |
| 2-Amino-4-chloro-5-fluoropyrimidine | 696-93-5 | Chloro group acts as a leaving group for substitution reactions. |
| 5-Fluoro-4-hydroxypyrimidine | 671-55-6 | Hydroxyl group can be functionalized or converted to other groups. |
| 2-Ethynyl-5-fluoro-4-methoxypyrimidine | 1330044-12-6 | Ethynyl group allows for click chemistry and other coupling reactions. fluorochem.co.uk |
Emerging Research Directions and Future Perspectives
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of complex pyrimidine (B1678525) derivatives is increasingly moving away from traditional batch processing towards more efficient, sustainable, and scalable methods. Advanced methodologies like flow chemistry and photoredox catalysis are at the forefront of this transformation, offering significant advantages for producing compounds like 5-Fluoro-4-methoxypyrimidin-2-amine and its analogs.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates under mild conditions. acs.org Organic dyes and metal complexes can serve as photocatalysts, converting light energy into chemical energy. acs.orgnicewiczlaboratory.com For pyrimidine synthesis, this opens pathways to novel reactions that are often difficult to achieve with conventional thermal methods. nih.gov For example, research has demonstrated the use of Na2 eosin (B541160) Y, an organic dye, as a direct hydrogen atom transfer (HAT) photocatalyst for constructing pyrano[2,3-d]pyrimidine scaffolds. nih.gov Similarly, acridinium (B8443388) salts have been highlighted as powerful organic photoredox catalysts capable of oxidizing arenes and alkenes to generate reactive cation radicals, a process that can be harnessed for complex molecule construction. nicewiczlaboratory.com These methods promise greener, more atom-economical routes to functionalized pyrimidines. nih.govmdpi.com
Flow Chemistry: This approach involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. It offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. The integration of flow chemistry with photoredox catalysis is particularly powerful, allowing for the safe handling of highly reactive intermediates and enabling reactions that would be impractical on a large scale in batch mode.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Feature | Traditional Batch Synthesis | Advanced Methodologies (Flow Chemistry/Photoredox Catalysis) |
|---|---|---|
| Reaction Conditions | Often requires harsh conditions (high temperature/pressure), stoichiometric reagents. | Operates under mild, often ambient, conditions using catalytic amounts of reagents. nih.gov |
| Efficiency & Scalability | Can be difficult to scale up; potential for batch-to-batch variability. | Easily scalable by extending run time; offers high reproducibility and throughput. |
| Safety | Handling of hazardous reagents and unstable intermediates can be risky on a large scale. | Improved safety due to small reaction volumes and superior heat/mass transfer. |
| Sustainability | May generate significant chemical waste; high energy consumption. | Promotes green chemistry principles through energy efficiency and reduced solvent/reagent use. nih.gov |
Exploration of Novel Molecular Targets (Beyond Kinases, Mechanistic Focus)
While fluoropyrimidines are classically known as antimetabolites that disrupt DNA and RNA synthesis by inhibiting thymidylate synthase, the scientific community is actively seeking novel molecular targets to overcome resistance and expand their therapeutic potential. nih.govdundee.ac.uknih.gov The focus is shifting from broad cytotoxicity to targeted modulation of specific cellular pathways.
Historically, the anticancer effects of fluoropyrimidines were attributed to the inhibition of thymidylate synthase and the mis-incorporation of fraudulent nucleotides into DNA and RNA. oncohemakey.comdoctorlib.orgresearchgate.net However, a deeper understanding reveals a more complex picture. For instance, resistance to 5-Fluorouracil has been linked to functional changes in RNA binding proteins rather than solely to alterations in thymidylate synthase activity. researchgate.net
Emerging research is identifying a diverse array of new targets for pyrimidine-based molecules:
Protein-Protein Interactions (PPIs): PPIs represent a vast and largely untapped class of drug targets. acs.org Traditional, flat pyrimidine structures are often ill-suited for modulating the large, complex surfaces of PPIs. However, innovative synthetic strategies are creating more three-dimensional, conformationally diverse pyrimidine-embedded polyheterocycles designed specifically to disrupt these interactions. acs.orgfrontiersin.org
Epigenetic Modulators: The deregulation of epigenetic mechanisms is a hallmark of many diseases. Histone deacetylase inhibitors (HDACis) have been explored in combination with fluoropyrimidines to overcome drug resistance by targeting specific genes or proteins, although translating preclinical synergy to clinical success remains a challenge. mdpi.com
Metabolic Enzymes: Beyond synthesis pathways, catabolic enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) are crucial targets. frontiersin.org DPD is responsible for the breakdown of most of a 5-FU dose, and its inhibition can increase the drug's bioavailability and therapeutic effect while potentially reducing certain toxicities. frontiersin.orgcancernetwork.com
Novel Kinase and Non-Kinase Targets: In the realm of infectious diseases, chemoproteomic studies on pyrimidine-based antimalarials have implicated targets beyond the expected, such as serine/arginine protein kinase 2 (SRPK2), as potentially responsible for the rapid killing of parasites. nih.gov In neurodegenerative disorders, kinases like TTBK1/2, which are specifically expressed in neurons, are being investigated as favorable targets for pyrimidine inhibitors. frontiersin.org
Table 2: Emerging Molecular Targets for Pyrimidine-Based Compounds
| Target Class | Specific Example(s) | Therapeutic Rationale | Reference |
|---|---|---|---|
| Protein-Protein Interactions | Undisclosed PPIs | Modulate previously "undruggable" disease pathways by disrupting essential protein complexes. | acs.org |
| Catabolic Enzymes | Dihydropyrimidine Dehydrogenase (DPD) | Increase bioavailability and efficacy of fluoropyrimidine drugs by preventing their degradation. | frontiersin.orgcancernetwork.com |
| Parasite-Specific Kinases | Serine/arginine protein kinase 2 (SRPK2) | Achieve rapid parasite clearance in malaria by targeting novel kinases. | nih.gov |
| Neuron-Specific Kinases | Tau tubulin kinase 1/2 (TTBK1/2) | Develop treatments for neurodegenerative diseases by targeting kinases with specific neuronal expression. | frontiersin.org |
| RNA-Binding Proteins | Various | Overcome drug resistance by targeting proteins involved in RNA processing and function. | researchgate.net |
Development of Chemoinformatic Resources and Databases for Pyrimidine Research
The explosion of chemical and biological data necessitates the use of sophisticated chemoinformatic tools and databases to guide modern drug discovery. For pyrimidine research, these resources are indispensable for managing vast datasets, predicting molecular properties, and designing novel compounds.
Researchers leverage large-scale public databases to collect and curate data on pyrimidine derivatives. mdpi.com These platforms serve as foundational resources for building predictive models. For example, Quantitative Structure-Activity Relationship (QSAR) models are developed using descriptors calculated from molecular structures to correlate them with biological activity, enabling the virtual screening of new potential drug candidates. mdpi.com Furthermore, chemoinformatic analyses like Tanimoto similarity and principal moment of inertia (PMI) are used to assess the chemical diversity and novelty of newly synthesized compound libraries, ensuring they explore new regions of chemical space. acs.org
Table 3: Key Chemoinformatic Resources in Pyrimidine Research
| Resource/Tool | Primary Function | Application in Pyrimidine Research | Reference |
|---|---|---|---|
| ChEMBL | Database of bioactive molecules with drug-like properties. | Extracting structure-activity relationship data for pyrimidine derivatives to build QSAR models. | mdpi.comontosight.ai |
| PubChem | Public database of chemical substances and their biological activities. | Accessing comprehensive data on specific compounds like 5-Fluoro-2-methoxypyrimidin-4-amine (B592671), including properties and identifiers. | nih.gov |
| Protein Data Bank (PDB) | Database of 3D structural data for large biological molecules. | Analyzing the binding modes of pyrimidine-based ligands with their protein targets (e.g., 5-FU with its enzymes). | nih.gov |
| Molinspiration | Online platform for chemoinformatic calculations. | Predicting drug-likeness (e.g., Lipinski's Rule of Five) and molecular properties for newly designed pyrimidine compounds. | nih.gov |
| Metabolomics Workbench | Database of metabolomic data. | Studying the metabolic pathways and derivatives of pyrimidine compounds in biological systems. | metabolomicsworkbench.org |
Challenges and Opportunities in Developing Functionally Specific Molecules
The development of pyrimidine-based molecules with high functional specificity is a formidable challenge, yet it presents immense opportunities for creating next-generation therapeutics. The core task is to design compounds that potently interact with their intended target while minimizing engagement with off-target molecules to reduce side effects. gsconlinepress.com
One of the primary challenges is overcoming the structural limitations of the pyrimidine scaffold itself. Many existing pyrimidine-containing compounds are flat, aromatic molecules, which limits their ability to interact with complex, three-dimensional biological targets like PPIs. frontiersin.org Another significant hurdle is drug resistance, where cancer cells or pathogens evolve to evade the drug's mechanism of action. mdpi.com Furthermore, optimizing pharmacokinetic properties—ensuring the molecule can be absorbed, distributed to the target tissue, and metabolized and excreted appropriately—remains a complex balancing act. gsconlinepress.com
However, these challenges are being met with innovative opportunities. The design of "hybrid molecules," which combine the pyrimidine pharmacophore with other active fragments into a single entity, offers a strategy to engage multiple targets simultaneously, potentially enhancing efficacy and overcoming resistance. mdpi.comresearchgate.net The strategic use of diversity-oriented synthesis (pDOS) is creating libraries of unprecedented pyrimidine-embedded polyheterocycles with diverse 3D shapes and conformational flexibility, opening the door to modulating previously intractable targets. acs.orgfrontiersin.org This structural diversification is key to unlocking new biological functions and developing molecules with superior specificity and novel modes of action. acs.orgresearchgate.net
Table 4: Challenges and Opportunities in Pyrimidine Drug Design
| Challenge | Description | Opportunity | Description |
|---|---|---|---|
| Target Specificity & Off-Target Effects | Achieving high selectivity for the desired biological target to minimize toxicity and adverse effects. gsconlinepress.com | Rational Drug Design | Using structural biology and computational modeling to design molecules with optimized binding to the target's active site. |
| Drug Resistance | Development of resistance mechanisms by cancer cells or pathogens, limiting long-term efficacy. mdpi.com | Hybrid Molecules & Multi-Targeting | Creating single molecules that hit multiple targets or pathways, making it harder for resistance to develop. mdpi.comresearchgate.net |
| Limited Structural Diversity | Many existing pyrimidine libraries consist of structurally simple, flat molecules. frontiersin.org | Diversity-Oriented Synthesis (pDOS) | Generating libraries of complex, 3D pyrimidine-embedded scaffolds to probe new chemical space and target complex interactions like PPIs. acs.orgfrontiersin.org |
| Pharmacokinetics (ADME) | Poor absorption, rapid metabolism, or unfavorable distribution can limit a drug's effectiveness. gsconlinepress.com | Prodrug Strategies & DPD Inhibition | Developing orally bioavailable prodrugs or co-administering with inhibitors of catabolic enzymes (e.g., DPD) to improve pharmacokinetic profiles. nih.govcancernetwork.com |
Q & A
What are the established synthetic methodologies for 5-Fluoro-4-methoxypyrimidin-2-amine, and how can reaction conditions be optimized for high yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of this compound can be approached via fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions, which minimizes side reactions while introducing fluorine . Alternatively, the Gewald synthesis—a two-step process involving ketones, sulfur, and cyanoacetates—can be adapted to construct the pyrimidine core, followed by functionalization with methoxy and amino groups . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
- Temperature control : Maintaining 60–80°C improves fluorination efficiency without decomposition.
- Catalyst use : Palladium catalysts (e.g., Pd/C) may accelerate coupling reactions for substituent introduction.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity.
For scale-up, continuous flow reactors (as noted in pyrido[3,2-d]pyrimidine synthesis) improve reproducibility and reduce batch variability .
What analytical techniques are most effective for characterizing the structure and purity of this compound in research settings?
Basic Research Question
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm) .
- ¹⁹F NMR : Confirms fluorine substitution (typical shifts between -110 to -150 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₅H₇FN₃O; exact mass 142.0518).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% via reverse-phase C18 column, UV detection at 254 nm).
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, as demonstrated in related pyrimidine derivatives .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies to address discrepancies:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or adjusting fluorine position) and test against standardized biological assays (e.g., kinase inhibition, antimicrobial activity) .
- Orthogonal Assays : Validate hits using multiple assays (e.g., fluorescence polarization for binding affinity and cell viability assays for cytotoxicity).
- Meta-Analysis of Literature : Compare data across studies while controlling for variables like solvent (DMSO vs. water) or cell line specificity.
For example, shifting the fluorine from the 5- to 4-position in pyrimidine analogs reduced antimicrobial activity by 40%, highlighting positional sensitivity .
What computational approaches are recommended for predicting the reactivity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., fluorination energetics) and predicts regioselectivity in substitution reactions .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., thymidylate synthase for fluoropyrimidines) .
- Molecular Dynamics (MD) Simulations : Assesses binding stability and solvent effects over nanosecond timescales.
The ICReDD framework integrates computational predictions with experimental validation, using quantum chemical calculations to narrow reaction conditions and prioritize synthetic routes .
What strategies are effective in modifying the pyrimidine core of this compound to enhance its pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
Modifications focus on improving solubility, metabolic stability, and target affinity:
- Substituent Engineering :
- Hydrophilic groups : Introduce hydroxyl or amine moieties at the 6-position to enhance aqueous solubility.
- Steric shielding : Add methyl groups to reduce CYP450-mediated metabolism.
- Prodrug Design : Convert the amino group to a phosphate ester for improved membrane permeability .
- logP Optimization : Balance lipophilicity using trifluoromethyl or methoxy groups (target logP ~2–3 for blood-brain barrier penetration) .
Comparative Analysis of Structural Modifications and Biological Impact
| Modification Site | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| 5-Position | Fluorine → Chlorine | Reduced antimicrobial efficacy (-30%) | |
| 4-Methoxy | Methoxy → Ethoxy | Improved metabolic stability (+25%) | |
| 2-Amino | Amino → Methyl | Loss of kinase inhibition (-90%) |
This table underscores the critical role of substituent positioning in modulating biological and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
